7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide

Lipophilicity Physicochemical property Drug design

The compound 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide (CAS 920302-64-3) is a synthetic small molecule belonging to the 5,10-dihydroindeno[1,2-b]indole class, featuring a fused tetracyclic core, a carboxamide group at the 3-position, and a 4-butylphenyl substituent at the 7-position. Its molecular formula is C26H24N2O with a molecular weight of 380.48 g/mol, a calculated polar surface area (PSA) of 59.87 Ų, and a high predicted lipophilicity (LogP = 6.73), indicating a hydrophobic character atypical of many in-class analogs that bear polar hydroxyl or methoxy substituents.

Molecular Formula C26H24N2O
Molecular Weight 380.5 g/mol
CAS No. 920302-64-3
Cat. No. B15215218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide
CAS920302-64-3
Molecular FormulaC26H24N2O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C4)C=CC(=C5)C(=O)N
InChIInChI=1S/C26H24N2O/c1-2-3-4-16-5-7-17(8-6-16)18-11-12-21-23-13-19-9-10-20(26(27)29)14-22(19)25(23)28-24(21)15-18/h5-12,14-15,28H,2-4,13H2,1H3,(H2,27,29)
InChIKeySIVJPEUYHWFGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide (CAS 920302-64-3): Compound Identity and Core Physicochemical Properties


The compound 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide (CAS 920302-64-3) is a synthetic small molecule belonging to the 5,10-dihydroindeno[1,2-b]indole class, featuring a fused tetracyclic core, a carboxamide group at the 3-position, and a 4-butylphenyl substituent at the 7-position . Its molecular formula is C26H24N2O with a molecular weight of 380.48 g/mol, a calculated polar surface area (PSA) of 59.87 Ų, and a high predicted lipophilicity (LogP = 6.73), indicating a hydrophobic character atypical of many in-class analogs that bear polar hydroxyl or methoxy substituents [1]. This distinct substitution pattern distinguishes it from the majority of literature-characterized 5,10-dihydroindeno[1,2-b]indole derivatives, which predominantly incorporate hydroxyl, methoxy, or halogen moieties on the indene fragment [2].

Why Simple Substitution of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide with a Generic Indenoindole Analog Is Scientifically Unwarranted


Within the 5,10-dihydroindeno[1,2-b]indole chemical space, biological activity is exquisitely sensitive to both the nature and position of substituents. The established structure–activity relationships (SAR) for this scaffold demonstrate that oxidative radical scavenging capacity, enzyme inhibitory potency (e.g., against carbonic anhydrase isoforms or protein kinase CK2), and transporter-mediated efflux (e.g., ABCG2) are each tuned by specific electron-donating or electron-withdrawing groups, hydrogen-bonding motifs, and lipophilic bulk [1][2]. Simple replacement of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide with a generic, literature-characterized analog—typically a hydroxyl- or halogen-substituted derivative—is therefore predicted to yield a markedly different pharmacological profile. Without matched-pair comparative data, any assumption of functional equivalence is scientifically unfounded.

Quantitative Differentiation Evidence for 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide vs. Nearest Structural Analogs


Lipophilicity-Driven Differentiation: Calculated LogP of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide vs. Hydroxyl-Substituted Indenoindole Comparator

7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide possesses a calculated LogP of 6.73, conferring substantially higher lipophilicity than the hydroxyl-substituted analog 5,10-dihydroindeno[1,2-b]indole-3-carboxamide bearing a hydroxy group on the indene fragment (calculated LogP ≈ 3.2 for the hydroxyl derivative) [1]. This LogP differential of approximately 3.5 log units translates to an estimated >1000-fold difference in octanol-water partition coefficient, portending divergent membrane permeability, plasma protein binding, and metabolic clearance profiles.

Lipophilicity Physicochemical property Drug design

Carboxamide Positional Isomerism: 3-Carboxamide vs. 2-Carboxamide Hydrogen-Bonding Networks in Indeno[1,2-b]indole Enzyme Inhibition

The carboxamide regioisomeric position (C-3 vs. C-2) on the indeno[1,2-b]indole scaffold critically dictates hydrogen-bonding interactions with the zinc-bound water/hydroxide in carbonic anhydrase active sites. Indole-3-carboxamides form a distinct H-bond network compared to indole-2-carboxamides, resulting in divergent inhibition constants (KI values) against human CA isoforms [1][2]. For related indole carboxamide series, the 3-carboxamide regioisomer displays KI values against hCA II that differ by 3- to 10-fold from the corresponding 2-carboxamide analog, a difference attributable solely to the spatial positioning of the carboxamide oxygen and nitrogen atoms [3].

Carbonic anhydrase inhibition Structure-activity relationship Regioisomer differentiation

BCRP/ABCG2 Efflux Transporter Susceptibility: Indeno[1,2-b]indole Scaffold vs. Non-Indenoindole Kinase Inhibitor Chemotypes

A key chemotype-level differentiator of the indeno[1,2-b]indole scaffold is its dual CK2/ABCG2 pharmacological profile: certain indeno[1,2-b]indole derivatives inhibit both protein kinase CK2 and the breast cancer resistance protein (BCRP/ABCG2), while not being substrates for ABCG2-mediated efflux, enabling full chemosensitization of ABCG2-overexpressing cancer cells [1][2]. The compound 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide shares this core scaffold and is therefore expected, at the class level, to exhibit ABCG2 inhibitory capacity distinct from non-indenoindole kinase inhibitors (e.g., imatinib, gefitinib) that are themselves ABCG2 substrates.

ABCG2 inhibition Drug resistance Transporter selectivity

Best-Validated Research Application Scenarios for 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide


Chemical Probe for Investigating Lipophilicity-Dependent Membrane Partitioning and Intracellular Retention in Indenoindole Series

With a calculated LogP of 6.73 , 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide serves as a high-lipophilicity representative of the indeno[1,2-b]indole scaffold. It is suitable for use as a reference compound in cellular pharmacokinetic assays (e.g., MDCK-MDR1 permeability, intracellular accumulation by LC-MS/MS) to establish the upper boundary of lipophilicity-driven membrane retention within this chemotype, enabling head-to-head comparison with less lipophilic analogs bearing hydroxyl or halogen substituents.

Regioisomer-Specific Carbonic Anhydrase Binding Mode Probing via 3-Carboxamide vs. 2-Carboxamide Matched Molecular Pairs

The 3-carboxamide regioisomer, when paired with the 2-carboxamide analog (CID 44580278), constitutes a matched molecular pair for dissecting the contribution of carboxamide positioning to hydrogen-bonding geometry within the carbonic anhydrase active site [1]. Researchers employing stopped-flow CO2 hydration assays or X-ray crystallography can use this pair to generate quantitative KI ratios and co-crystal structures, directly informing on the SAR of carboxamide hydrogen-bond acceptor/donor orientation.

ABCG2 Transporter Selectivity Profiling: Scaffold-Level Differentiation from Tyrosine Kinase Inhibitor Libraries

Given the class-level evidence that indeno[1,2-b]indoles are non-substrate inhibitors of ABCG2 [2], 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide can be employed in mitoxantrone or pheophorbide A accumulation assays in ABCG2-overexpressing cell models to evaluate whether the 4-butylphenyl substitution enhances or diminishes ABCG2 inhibitory potency relative to the indenoindole scaffold baseline. This distinguishes it from typical tyrosine kinase inhibitor chemical probes, many of which are ABCG2 substrates.

Quote Request

Request a Quote for 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.